Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate
Overview
Description
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate is an organic compound with the molecular formula C26H44O4 It is a derivative of tetradecanoic acid, featuring a phenoxy group substituted with a tert-butyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate typically involves the esterification of tetradecanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: Tetradecanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl tetradecanoate.
Phenoxy Substitution: The ethyl tetradecanoate is then reacted with 3-tert-butyl-4-hydroxyphenol in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of tetradecanoic acid and ethanol are mixed in industrial reactors with acid catalysts.
Continuous Flow Reactors: The esterified product is then subjected to continuous flow reactors where the phenoxy substitution occurs.
Purification: The final product is purified using distillation and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenoxy group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate involves its interaction with molecular targets through its functional groups:
Hydroxy Group: Acts as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.
Phenoxy Group: Participates in aromatic stacking interactions and can undergo electrophilic substitution.
Ester Group: Can be hydrolyzed to release the active tetradecanoic acid and phenol derivatives.
Comparison with Similar Compounds
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate can be compared with similar compounds such as:
Ethyl 2-(4-hydroxyphenoxy)tetradecanoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Ethyl 2-(3-tert-butyl-4-methoxyphenoxy)tetradecanoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)hexadecanoate: Has a longer carbon chain, influencing its physical properties and applications.
Properties
IUPAC Name |
ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-6-8-9-10-11-12-13-14-15-16-17-24(25(28)29-7-2)30-21-18-19-23(27)22(20-21)26(3,4)5/h18-20,24,27H,6-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQBFMHVASTQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OCC)OC1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953882 | |
Record name | Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31994-60-2 | |
Record name | Ethyl 2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31994-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031994602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(m-tert-butyl-p-hydroxyphenoxy)tetradecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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